molecular formula C17H18N2O2 B2462812 Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate CAS No. 1706432-15-6

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Cat. No.: B2462812
CAS No.: 1706432-15-6
M. Wt: 282.343
InChI Key: ZLSYSRDULCVWJH-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a naphthyridine core, which is a fused-ring system derived from the fusion of two pyridine rings.

Biochemical Analysis

Biochemical Properties

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by functionalization to introduce the benzyl and ester groups.

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an aldehyde or ketone can lead to the formation of the naphthyridine ring system.

    Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid derivative of the naphthyridine reacts with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the naphthyridine ring into a more saturated system. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce more saturated naphthyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound with a similar core structure but lacking the benzyl and ester groups.

    6-Benzyl-1,6-naphthyridine: Similar structure but without the tetrahydro and ester functionalities.

    Methyl 1,6-naphthyridine-4-carboxylate: Lacks the benzyl group but has the ester functionality.

Uniqueness

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its ability to interact with biological targets, while the ester group improves its solubility and bioavailability .

Properties

IUPAC Name

methyl 6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-17(20)14-7-9-18-16-8-10-19(12-15(14)16)11-13-5-3-2-4-6-13/h2-7,9H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSYSRDULCVWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CN(CCC2=NC=C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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